![molecular formula C21H13BrN2O3 B2823478 N-(4-bromophenyl)-4-(1,3-dioxoisoindol-2-yl)benzamide CAS No. 419539-59-6](/img/structure/B2823478.png)
N-(4-bromophenyl)-4-(1,3-dioxoisoindol-2-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-bromophenyl)-4-(1,3-dioxoisoindol-2-yl)benzamide, commonly known as BPIQ, is a chemical compound that has been extensively studied in scientific research. It belongs to the class of isoindolinone derivatives and has been shown to exhibit various biological activities.
Wissenschaftliche Forschungsanwendungen
Antiproliferative Agents and Anticancer Research
Research involving similar benzamide derivatives has identified compounds with potential antiproliferative and anticancer activities. For instance, the study of arylcinnamide hybrid derivatives, combining arylcinnamide skeletons with an α-bromoacryloyl moiety, showed significant antiproliferative activity against a panel of human cancer cell lines. These derivatives were also active on multidrug-resistant cell lines over-expressing P-glycoprotein. This suggests that compounds with similar structural features could be explored for their potential anticancer properties (Romagnoli et al., 2014).
Synthesis and Structural Characterization
The synthesis and characterization of compounds bearing bromophenyl and benzamide functional groups have been extensively studied. These studies provide insights into the chemical synthesis routes, spectroscopic characterization, and crystal structure determination. For example, the synthesis and characterization of Cu(II) and Ni(II) complexes with 4-bromo-N-(di(alkyl/aryl)carbamothioyl)benzamide derivatives offer a foundation for understanding the coordination chemistry and molecular structures of similar compounds (Binzet et al., 2009).
Antimicrobial and Antibiofilm Activities
Studies on thiourea derivatives, which share structural similarities with the target compound, have shown that these compounds exhibit significant antimicrobial and antibiofilm activities against various bacterial strains. The presence of halogenated phenyl substituents, such as bromophenyl, was found to enhance these activities, suggesting that N-(4-bromophenyl)-4-(1,3-dioxoisoindol-2-yl)benzamide could potentially possess similar bioactivities (Limban et al., 2011).
Molecular Docking and Drug Design
The use of molecular docking techniques in the study of compounds with benzamide structures has provided insights into their potential interactions with biological targets. For example, the synthesis, molecular docking, and evaluation of phthalimide derivatives bearing amino acid conjugated anilines, including N-aryl-2-(1,3-dioxoisoindolin-2-yl)-3-phenylpropanamides, revealed significant antiepileptic activity and interactions with the GABAA receptor (Asadollahi et al., 2019). This approach could be applicable to exploring the therapeutic potential of N-(4-bromophenyl)-4-(1,3-dioxoisoindol-2-yl)benzamide in various biological contexts.
Eigenschaften
IUPAC Name |
N-(4-bromophenyl)-4-(1,3-dioxoisoindol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13BrN2O3/c22-14-7-9-15(10-8-14)23-19(25)13-5-11-16(12-6-13)24-20(26)17-3-1-2-4-18(17)21(24)27/h1-12H,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCSKYDWNSFDZMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC=C(C=C3)C(=O)NC4=CC=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromophenyl)-4-(1,3-dioxoisoindol-2-yl)benzamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.